2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid
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Overview
Description
2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a benzodioxole group, and an amino acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the cyclization of thioamides with α-haloketones under acidic conditions. The benzodioxole group can be introduced through a reaction with catechol derivatives, and the amino acid moiety can be attached via amide bond formation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form thioethers or amines.
Substitution: : The benzodioxole group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using electrophiles like bromine or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Thioethers or amines.
Substitution: : Substituted benzodioxole derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may have biological activity, such as antimicrobial or anticancer properties.
Medicine: : It could be explored for its therapeutic potential in treating various diseases.
Industry: : It may find use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes or receptors in the body, leading to biological effects. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the thiazole ring and benzodioxole group. Similar compounds include:
Thiazole derivatives: : These compounds also contain a thiazole ring but may lack the benzodioxole group.
Benzodioxole derivatives: : These compounds have a benzodioxole group but may not have the thiazole ring or amino acid moiety.
Properties
IUPAC Name |
2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c16-11(17)5-14-13-15-12(18)10(21-13)4-7-1-2-8-9(3-7)20-6-19-8/h1-4H,5-6H2,(H,16,17)(H,14,15,18)/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUSTBLSVZUOSP-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NCC(=O)O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=NCC(=O)O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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